An In-depth Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid for Researchers and Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental protocols for 2-Fluoro-6-methoxybenzeneboronic acid. This versatile building block is of significant interest in medicinal chemistry, particularly for its role in the synthesis of targeted therapeutic agents.
Core Chemical Properties
2-Fluoro-6-methoxybenzeneboronic acid is a white to off-white solid organic compound. Its key physical and chemical properties are summarized in the table below. This data is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 78495-63-3 | [1] |
| Molecular Formula | C₇H₈BFO₃ | [1] |
| Molecular Weight | 169.95 g/mol | [1] |
| Melting Point | 120-126 °C | [1] |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | MedchemExpress Product Page |
| SMILES | COc1cccc(F)c1B(O)O | |
| InChI Key | XOVMDVZAWWQSDC-UHFFFAOYSA-N |
Stability and Storage
For long-term viability, 2-Fluoro-6-methoxybenzeneboronic acid should be stored as a powder at -20°C for up to three years. In a solvent such as DMSO, it can be stored at -80°C for up to six months. Proper storage is crucial to prevent degradation and ensure the reliability of experimental results.
Applications in Drug Discovery and Medicinal Chemistry
2-Fluoro-6-methoxybenzeneboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules. The presence of the fluoro and methoxy (B1213986) groups on the phenyl ring allows for the creation of derivatives with modulated electronic and steric properties, which can be crucial for optimizing the efficacy and pharmacokinetic profiles of drug candidates.
Notably, this boronic acid is a documented reactant in the preparation of:
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Functionally selective allosteric modulators of GABAA receptors : These receptors are crucial targets for therapies addressing anxiety, epilepsy, and other neurological disorders.
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Inhibitors of the checkpoint kinase Wee1 : Wee1 is a critical regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy, particularly in tumors with p53 mutations.
While 2-Fluoro-6-methoxybenzeneboronic acid is a precursor to these modulators and inhibitors, it does not directly participate in cellular signaling pathways itself. Instead, it serves as a critical structural component of the final bioactive molecules.
Experimental Protocols
The following section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-6-methoxybenzeneboronic acid. This protocol is a synthesized example based on established methodologies for similar substrates.
Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxybenzeneboronic Acid with 2-Bromopyridine (B144113)
This protocol outlines the synthesis of 2-(2-fluoro-6-methoxyphenyl)pyridine, a common structural motif in medicinal chemistry.
Materials:
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2-Fluoro-6-methoxybenzeneboronic acid
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2-Bromopyridine
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Palladium(II) acetate (B1210297) (Pd(OAc)₂)
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Triphenylphosphine (B44618) (PPh₃)
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Potassium carbonate (K₂CO₃)
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
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Reaction Setup: In an oven-dried Schlenk flask, combine 2-Fluoro-6-methoxybenzeneboronic acid (1.2 mmol), 2-bromopyridine (1.0 mmol), and potassium carbonate (2.0 mmol).
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Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
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Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
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Solvent Addition: Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask via syringe.
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Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-(2-fluoro-6-methoxyphenyl)pyridine.
Visualizations
The following diagrams illustrate the fundamental processes involved in the application of 2-Fluoro-6-methoxybenzeneboronic acid.
